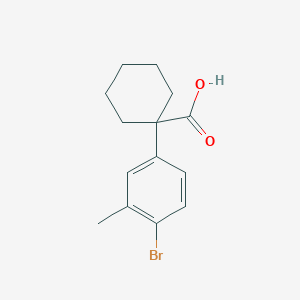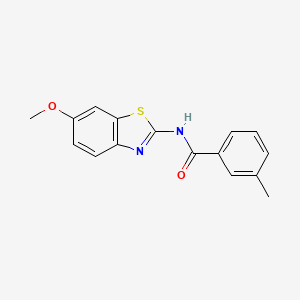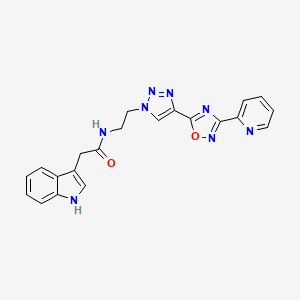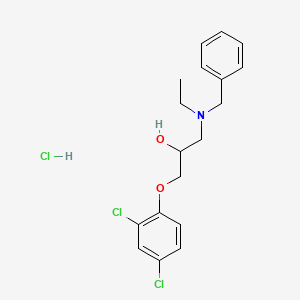
1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C14H17BrO2 . It contains a cyclohexane ring, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring . The compound also has a carboxylic acid group attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexane ring with a carboxylic acid group and a 4-bromo-3-methylphenyl group attached to it . The bromine atom and the methyl group are attached to the phenyl ring at the 4th and 3rd positions respectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.19 . Other physical and chemical properties such as melting point, boiling point, and solubility aren’t available in the retrieved data.科学的研究の応用
Synthesis and Chemical Reactions
Research on bromination and epoxydation reactions involving cyclohexene derivatives, such as the work by Bellucci, Marioni, and Marsili (1972), delves into the stereochemical outcomes of such processes. This study could provide foundational knowledge for understanding the chemical behavior and synthetic potential of compounds similar to "1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid" (Bellucci, Marioni, & Marsili, 1972).
Polymer Science
Trollsås, Lee, Mecerreyes, et al. (2000) discuss the design, synthesis, and polymerization of functional cyclic esters derived from cyclohexanone, highlighting the versatility of cyclohexane derivatives in creating hydrophilic aliphatic polyesters. This research indicates potential applications in developing new polymeric materials with specific functional properties (Trollsås et al., 2000).
Supramolecular Chemistry
Shan, Bond, and Jones (2003) studied the supramolecular architectures of cyclohexane-1,3cis,5cis-tricarboxylic acid with organic bases, leading to various acid motifs like tapes, sheets, and networks. This work suggests that cyclohexane carboxylic acids, by extension, could play a role in designing new supramolecular structures with specific functionalities (Shan, Bond, & Jones, 2003).
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10-9-11(5-6-12(10)15)14(13(16)17)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJJAOXWWMKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)


![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)

![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)

![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)